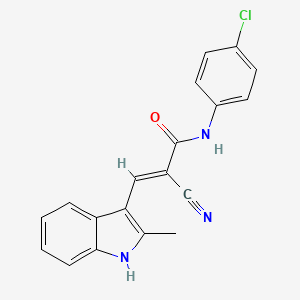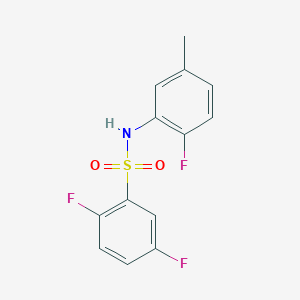
2-(6-hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the class of chromenyl quinazolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenyl Moiety: This step involves the cyclization of a suitable precursor to form the chromenyl ring.
Introduction of the Hexyl Group: The hexyl group can be introduced through alkylation reactions.
Formation of the Quinazolinone Core: This involves the condensation of an appropriate amine with a suitable carbonyl compound to form the quinazolinone ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the imino group.
Substitution: Various substitution reactions can take place, especially at the chromenyl and quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)-4(3H)-quinazolinone analogs: Compounds with similar structures but different substituents.
Chromenyl quinazolinones: A broader class of compounds with similar core structures.
Uniqueness
2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H23N3O3 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-(6-hexyl-7-hydroxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-4-5-8-14-11-15-12-17(21(24)29-20(15)13-19(14)27)22-25-18-10-7-6-9-16(18)23(28)26-22/h6-7,9-13,24,27H,2-5,8H2,1H3,(H,25,26,28) |
Clé InChI |
MCEDPGDGQVXBCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4C(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10961776.png)
![4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961783.png)

![Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10961787.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10961788.png)

![N-[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961806.png)
![1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961813.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961819.png)
![3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10961820.png)

![Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10961833.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide](/img/structure/B10961839.png)
![1-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10961848.png)
